5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
説明
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one (hereafter referred to as the target compound) is a pyrrol-2-one derivative with a complex substitution pattern:
- Position 3: A hydroxyl group, contributing to hydrogen-bonding interactions and acidity (pKa ~8–10).
- Position 4: A furan-2-carbonyl moiety, providing electron-withdrawing effects and π-conjugation, which may influence reactivity and binding affinity .
This structural combination suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h4-10,14,19,26H,1,11-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPJSHFKOROSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4-(Allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential therapeutic applications. Its complex structure and functional groups suggest diverse biological activities, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.5 g/mol. The structure features an allyloxy group, a dimethylaminoethyl moiety, and a furan-2-carbonyl group, contributing to its unique reactivity and interaction profiles.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(furan-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
| CAS Number | 618084-78-9 |
Anticancer Properties
Recent studies have indicated that compounds similar to 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibit significant anticancer activity. For instance, compounds containing the dimethylamino group have been shown to enhance interactions with cellular targets, leading to improved efficacy against various cancer cell lines.
Case Study: Inhibition of Kinases
A study highlighted the compound's ability to inhibit multiple kinases involved in cancer progression, including CDK1, CDK2, and GSK-3β. The inhibition of these kinases is crucial as they play roles in cell cycle regulation and apoptosis. The docking studies revealed that the compound forms hydrogen bonds with key residues in the active sites of these kinases, suggesting a mechanism for its anticancer activity .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. It was observed to reduce inflammation in neuronal cells by inhibiting NF-κB signaling pathways. This action is particularly relevant in models of neuroinflammation where elevated levels of pro-inflammatory cytokines like TNF and IL-6 are present.
Case Study: Neuroinflammation Model
In a model studying high-fat/high-fructose diets in mice, treatment with the compound resulted in decreased levels of NF-κB and reduced expression of inflammatory markers. This suggests that the compound may provide protective effects against neurodegenerative diseases by modulating inflammatory responses .
Antimicrobial Activity
Preliminary data suggest potential antimicrobial properties as well. The presence of the furan ring may contribute to activity against certain bacterial strains, although further studies are needed to elucidate this aspect fully.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Variations and Key Properties
Key Structural and Functional Differences
Position 1 Substitution
- The 2-(dimethylamino)ethyl group in the target compound enhances basicity (pKa ~8.5) compared to morpholinoethyl (pKa ~7.2) or pyridinylmethyl (pKa ~4.5) groups, affecting solubility and membrane permeability .
- Thiadiazole -containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation .
Position 4 Acyl Group
- Dihydrobenzofuran carbonyl () increases steric bulk, reducing enzymatic degradation but lowering aqueous solubility .
Position 5 Substitution
Research Findings and Implications
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
